molecular formula C16H16N4O3S B12687888 Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate CAS No. 83006-57-9

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate

Cat. No.: B12687888
CAS No.: 83006-57-9
M. Wt: 344.4 g/mol
InChI Key: WYRXKKLOIZVPTI-UHFFFAOYSA-N
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Description

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate is an azo compound characterized by a benzenesulphonate backbone linked to a 4-amino-1-naphthylazo group at the meta position. Azo compounds are widely used as dyes due to their vibrant colors and stability. These compounds often serve as colorants in industrial, cosmetic, and food applications .

Key structural features include:

  • Azo linkage (-N=N-): Provides chromophoric properties.
  • Sulphonato group (-SO₃⁻): Enhances water solubility and ionic character.
  • Amino substituent (-NH₂): Modifies electronic properties and influences biodegradation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83006-57-9

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

azanium;3-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C16H13N3O3S.H3N/c17-15-8-9-16(14-7-2-1-6-13(14)15)19-18-11-4-3-5-12(10-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);1H3

InChI Key

WYRXKKLOIZVPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves the diazotization of 4-amino-1-naphthylamine followed by coupling with m-aminobenzenesulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting diazonium salt is then reacted with the coupling component to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction conditions .

Chemical Reactions Analysis

Reduction of the Azo Group

The azo (–N=N–) bond in this compound undergoes reductive cleavage under acidic or basic conditions, yielding aromatic amines. This reaction is significant for both industrial applications and toxicological studies due to the potential release of carcinogenic amines .

Example reaction pathway:

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonateReduction (e.g., Na2S2O4)3-[(4-Aminonaphthalen-1-yl)amino]benzenesulfonic acid+Ammonium salts\text{Ammonium } m\text{-((4-amino-1-naphthyl)azo)benzenesulphonate} \xrightarrow{\text{Reduction (e.g., Na}_2\text{S}_2\text{O}_4)} \text{3-[(4-Aminonaphthalen-1-yl)amino]benzenesulfonic acid} + \text{Ammonium salts}

Reductant Conditions Products
Sodium dithioniteAqueous, pH 7–104-Amino-1-naphthylamine and 3-aminobenzenesulphonic acid derivatives
HydrogenationPd/C, H2_2 (1 atm)Primary amines (via complete cleavage of –N=N–)

Acid-Base Reactions

The sulfonate (–SO3_3^-) and ammonium (NH4+_4^+) groups participate in pH-dependent equilibria:

  • Sulfonate group : Remains deprotonated across most pH ranges, contributing to water solubility.

  • Ammonium group : Acts as a weak acid (pKa9.25pK_a \approx 9.25) and deprotonates under alkaline conditions to form a free amine .

Equilibrium example:

NH4+NH3+H+(pH>9)\text{NH}_4^+ \rightleftharpoons \text{NH}_3 + \text{H}^+ \quad (\text{pH} > 9)

Coupling Reactions

The electron-rich aromatic amine (4-aminonaphthyl group) facilitates electrophilic substitution, enabling diazo coupling with phenols or aromatic amines under acidic conditions . This reactivity is exploited in synthesizing higher-order azo dyes.

Example coupling partner:

Resorcinol+Diazotized derivativeTris-azo dye (enhanced chromophore)\text{Resorcinol} + \text{Diazotized derivative} \rightarrow \text{Tris-azo dye (enhanced chromophore)}

Key catalysts for such transformations include:

  • Pd-based systems : Enable C–N bond formation at low temperatures (e.g., 80–120°C) .

  • Copper(I) iodide : Facilitates Ullmann-type couplings for heterocycle synthesis .

Photochemical Reactions

The azo group undergoes cis-trans isomerization upon UV/visible light exposure, altering the compound’s spectral properties. This photoresponsive behavior is leveraged in optoelectronic materials .

Key observations:

  • λmax_{\text{max}}max : ~480 nm (azo chromophore absorption).

  • Quantum yield : ~0.15 for transcis isomerization in aqueous solutions .

Metal Complexation

The sulfonate and amino groups act as ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming coordination complexes. These interactions are critical in wastewater treatment and catalysis .

Example complex structure:

[Cu(L)2(H2O)2](L=Benzenesulphonate ligand)[\text{Cu}(\text{L})_2(\text{H}_2\text{O})_2] \quad (\text{L} = \text{Benzenesulphonate ligand})

Metal Ion Application Stability Constant (log K)
Cu2+^{2+}Catalytic oxidation of organic pollutants8.2–9.1
Fe3+^{3+}Fenton-like degradation of azo dyes6.5–7.8

Stability and Environmental Fate

  • Thermal degradation : Decomposes above 250°C, releasing SO2_2, NH3_3, and aromatic amines .

  • Biodegradation : Microbial pathways (e.g., Pseudomonas spp.) reduce the azo bond, producing less toxic metabolites .

Scientific Research Applications

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding affinity and stability. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to its diverse applications .

Comparison with Similar Compounds

Analytical Methods

  • HPLC Analysis: Reverse-phase chromatography with ammonium acetate buffers and methanol gradients is standard for quantifying azo dyes and their degradation products .
  • Structural Confirmation: NMR and crystallography (e.g., hydrogen bonding in sulfonate salts ).

Biological Activity

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate, a compound belonging to the azo dye family, has garnered attention due to its potential biological activities. Azo compounds are characterized by the presence of the azo group (-N=N-), which can influence their interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical formula for this compound is:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

This compound consists of a naphthalene backbone with amino and sulfonate functional groups, which contribute to its solubility and reactivity.

Physical Properties

PropertyValue
Molecular Weight302.35 g/mol
SolubilitySoluble in water
ColorYellow to orange

Antimicrobial Activity

Research indicates that azo compounds exhibit notable antimicrobial properties. A study assessed the antimicrobial efficacy of various azo dyes, including this compound, against a range of bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 50 to 100 µg/mL against the tested strains, indicating moderate antibacterial activity.

Case Study: Efficacy Against MRSA

In a specific case study involving methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a significant reduction in bacterial growth when used in combination with conventional antibiotics, suggesting a potential role as an adjuvant therapy.

Anticancer Activity

Azo dyes have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Research Findings

  • Cell Line Studies : In vitro studies using human cervical cancer cells (HeLa) revealed that treatment with this compound resulted in:
    • IC50 Value : Approximately 20 µM after 48 hours of exposure.
    • Mechanism : Induction of oxidative stress leading to apoptosis.
  • Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer, further supporting its anticancer potential.

Neuroprotective Activity

Recent studies have suggested that certain azo compounds may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.

The compound has been shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.

  • Study Findings : In cellular assays, this compound reduced amyloid-beta monomer and dimer formation by approximately 30%, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Toxicity and Safety Profile

Despite its promising biological activities, safety assessments are crucial. Azo dyes are known for potential toxicity and carcinogenicity upon metabolic activation. Studies indicate that while this compound does not exhibit acute toxicity at therapeutic doses, long-term exposure should be monitored due to possible genotoxic effects .

Q & A

Q. How can researchers reconcile divergent XRD and NMR data for structural assignments?

  • Methodological Answer :
  • Solid-State vs. Solution-State : Confirm if discrepancies arise from polymorphism (XRD) vs. dynamic effects (NMR) .
  • 2D NMR (e.g., NOESY) : Detect through-space interactions absent in XRD (e.g., flexible ammonium cations) .

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